molecular formula C6H11ClN4O3 B1680775 Sarmustine CAS No. 81965-43-7

Sarmustine

货号: B1680775
CAS 编号: 81965-43-7
分子量: 222.63 g/mol
InChI 键: HYHJFNXFVPGMBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-氯乙基-3-肌氨酸酰胺-1-亚硝基脲,俗称沙CNU,是一种新型的氯乙基亚硝基脲类似物。它因其潜在的抗癌特性而被研究,特别是在治疗神经胶质瘤和其他实体瘤方面。沙CNU以其通过诱导细胞凋亡和细胞周期阻滞来抑制癌细胞增殖的能力而闻名 .

准备方法

合成路线和反应条件

沙CNU的合成涉及2-氯乙胺盐酸盐与肌氨酸反应生成2-氯乙基肌氨酸酰胺。然后用亚硝酰氯处理该中间体,得到最终产物2-氯乙基-3-肌氨酸酰胺-1-亚硝基脲 .

工业生产方法

沙CNU的工业生产遵循类似的合成路线,但规模更大。该工艺涉及对反应条件(如温度和pH值)的严格控制,以确保最终产物的高产率和纯度。使用先进的纯化技术(如重结晶和色谱法)对于获得药物级沙CNU至关重要 .

化学反应分析

反应类型

沙CNU经历了几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

科学研究应用

Treatment of Brain Tumors

Sarmustine has been extensively studied for its effectiveness against glioblastoma multiforme and other brain tumors. A notable study evaluated the use of this compound in combination with other chemotherapeutic agents, such as irinotecan, in patients with recurrent glioblastoma. The results indicated a progression-free survival rate at six months of approximately 30.3%, demonstrating significant efficacy in this challenging patient population .

Combination Chemotherapy Regimens

This compound is often utilized in combination with other chemotherapeutics to enhance treatment outcomes. For instance, a regimen combining this compound with irinotecan showed promising results in patients who had previously undergone temozolomide-based chemotherapy, suggesting that this compound can be an effective second-line treatment option .

Efficacy Against Specific Tumors

A multicenter phase II trial involving patients with recurrent glioblastoma demonstrated that the combination of this compound and irinotecan resulted in manageable toxicity and a response rate of 21.4% . This study underscores the potential for this compound to provide therapeutic benefits even after standard treatments have failed.

Research on Resistance Mechanisms

Recent studies have investigated the role of cancer stem cells in tumor resistance to therapies including this compound. Research indicates that targeting these cells may enhance the overall effectiveness of treatment regimens involving this compound .

Data Summary Table

StudyCancer TypeTreatment RegimenKey Findings
GlioblastomaThis compound + IrinotecanPFS-6: 30.3%, Response Rate: 21.4%
Various TumorsThis compound MonotherapyInduces apoptosis and inhibits cell proliferation
Drug-resistant CancersTargeting CSCs with this compoundEnhanced efficacy by overcoming resistance mechanisms

作用机制

沙CNU通过烷基化DNA发挥作用,导致DNA损伤,进而导致细胞死亡。它通过儿茶酚胺摄取2载体转运到细胞中,增强了其细胞毒性。该化合物通过激活半胱氨酸蛋白酶和其他凋亡标记物诱导细胞凋亡。此外,沙CNU通过调节细胞周期蛋白B1和cdc-2的水平,导致细胞周期在G2/M期阻滞 .

相似化合物的比较

类似化合物

    1,3-双(2-氯乙基)-1-亚硝基脲 (BCNU): 另一种用于癌症治疗的氯乙基亚硝基脲。

    洛莫司汀 (CCNU): 一种具有类似抗癌特性的亚硝基脲化合物。

    链脲佐菌素: 一种用于治疗胰腺癌的亚硝基脲衍生物.

沙CNU的独特性

沙CNU的独特性在于其与其他亚硝基脲相比,其细胞毒性增强,髓毒性降低。它通过儿茶酚胺摄取2载体特异性地转运到细胞中,这有助于其对神经胶质瘤的疗效提高。此外,沙CNU显示出更好的肿瘤脑比率,使其成为治疗脑肿瘤的有希望的候选药物 .

生物活性

Sarmustine, also known as carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea or BCNU), is a potent alkylating agent widely used in oncology for the treatment of various malignancies, including brain tumors and multiple myeloma. Its mechanism of action primarily involves the formation of cross-links in DNA, which inhibits DNA synthesis and transcription, leading to cell death. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, case studies, and adverse effects.

This compound exerts its cytotoxic effects through several key mechanisms:

  • DNA Cross-Linking : The drug forms covalent bonds with DNA, resulting in interstrand cross-links that prevent DNA replication and transcription .
  • Inhibition of RNA Synthesis : By modifying RNA molecules, this compound interferes with protein synthesis .
  • Reactive Oxygen Species (ROS) Generation : The drug enhances ROS production, which can lead to oxidative stress and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Bioavailability ranges from 5% to 28% .
  • Distribution : Approximately 80% protein binding .
  • Metabolism : Hepatic metabolism produces active metabolites that may persist in circulation for days .
  • Elimination : About 60% to 70% is excreted via urine within 96 hours .
  • Half-Life : Ranges between 15 to 30 minutes .

Clinical Efficacy

This compound has been evaluated in various clinical settings. Below is a summary of its efficacy based on recent studies:

Study TypePopulationTreatment RegimenOutcomes
Phase II TrialsPatients with gliomasThis compound + temozolomideImproved progression-free survival
Phase III TrialsBrain tumor patientsThis compound aloneSignificant tumor reduction observed
Combination TherapyMultiple myeloma patientsThis compound + dexamethasoneEnhanced response rates

Case Studies

  • Carmustine and Temozolomide : A study demonstrated that combining this compound with temozolomide resulted in a higher rate of tumor reduction in patients with newly diagnosed high-grade gliomas compared to historical controls receiving temozolomide alone .
  • Carmustine Implants : Research indicated that carmustine implants provided sustained drug release, leading to prolonged survival in patients with recurrent glioblastoma multiforme compared to systemic chemotherapy alone .

Adverse Effects

While effective, this compound is associated with several adverse effects:

  • Hematologic Toxicity : Myelosuppression is common, leading to increased risk of infection and bleeding.
  • Pulmonary Toxicity : Long-term use can result in pulmonary fibrosis.
  • Gastrointestinal Symptoms : Nausea and vomiting are frequently reported .

属性

CAS 编号

81965-43-7

分子式

C6H11ClN4O3

分子量

222.63 g/mol

IUPAC 名称

2-[[2-chloroethyl(nitroso)carbamoyl]-methylamino]acetamide

InChI

InChI=1S/C6H11ClN4O3/c1-10(4-5(8)12)6(13)11(9-14)3-2-7/h2-4H2,1H3,(H2,8,12)

InChI 键

HYHJFNXFVPGMBI-UHFFFAOYSA-N

SMILES

CN(CC(=O)N)C(=O)N(CCCl)N=O

规范 SMILES

CN(CC(=O)N)C(=O)N(CCCl)N=O

外观

Solid powder

Key on ui other cas no.

81965-43-7

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Sarmustine;  SarCNU;  NSC-364432;  NSC 364432;  NSC364432;  Sarcosinamide;  chloroethyl nitrosourea;  Sarcosinamide;  chloroethylnitrosourea.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarmustine
Reactant of Route 2
Sarmustine
Reactant of Route 3
Sarmustine
Reactant of Route 4
Sarmustine
Reactant of Route 5
Reactant of Route 5
Sarmustine
Reactant of Route 6
Reactant of Route 6
Sarmustine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。